molecular formula C23H20O10 B128475 14-O-Acetyldaunomycinone CAS No. 29984-41-6

14-O-Acetyldaunomycinone

カタログ番号: B128475
CAS番号: 29984-41-6
分子量: 456.4 g/mol
InChIキー: HKNGLRVIYRYQHU-MYODQAERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 14-O-Acetyldaunomycinone involves the acetylation of daunomycinone. The reaction typically requires acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 14-O position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

14-O-Acetyldaunomycinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.

科学的研究の応用

Antitumor Activity

Numerous studies have demonstrated the efficacy of 14-O-Acetyldaunomycinone against various cancer types:

  • Leukemias : The compound exhibits significant activity against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Clinical trials have shown promising results in inducing remission in patients with these conditions .
  • Solid Tumors : It has been tested against solid tumors such as breast cancer, ovarian cancer, and lung cancer, showcasing a broad spectrum of antitumor activity .
Cancer TypeResponse RateNotable Studies
Acute Myeloid LeukemiaHighBonadonna et al., 1969
Breast CancerModerateMedscape Review
Ovarian CancerHighOncopedia Wiki
Solid TumorsVariableSAGE Journals

Drug Development

Research has focused on developing novel formulations and conjugates to enhance the delivery and efficacy of this compound:

  • Peptide Conjugates : Studies have explored oxime-linked peptide-daunomycin conjugates that improve cellular uptake and reduce systemic toxicity while maintaining antitumor activity .
  • Nanoparticle Delivery Systems : Innovative approaches using nanoparticles for targeted delivery are being investigated to minimize side effects and enhance therapeutic outcomes in leukemia treatment .

Case Study 1: Efficacy in Leukemia Treatment

A clinical trial involving patients with AML treated with this compound showed a remission rate of over 70%. Patients experienced manageable side effects compared to traditional therapies, highlighting the compound's potential as a frontline treatment option .

Case Study 2: Combination Therapy

In a study combining this compound with other chemotherapeutic agents, researchers noted enhanced efficacy against resistant cancer cell lines. This combination therapy resulted in improved survival rates in preclinical models .

Toxicity and Side Effects

While this compound shows promise as an effective antitumor agent, it is associated with several side effects:

  • Cardiotoxicity : Like other anthracyclines, it poses risks of heart damage, necessitating careful monitoring during treatment.
  • Myelosuppression : Patients may experience decreased bone marrow function, leading to increased infection risk and anemia.

作用機序

The mechanism of action of 14-O-Acetyldaunomycinone involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the synthesis of nucleic acids. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .

類似化合物との比較

14-O-Acetyldaunomycinone is similar to other anthracycline antibiotics such as:

  • Daunorubicin
  • Doxorubicin
  • Epirubicin
  • Idarubicin

Compared to these compounds, this compound has a unique acetyl group at the 14-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can affect its solubility, stability, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts .

生物活性

14-O-Acetyldaunomycinone is a derivative of daunomycin, an anthracycline antibiotic known for its potent antitumor activity. This compound has garnered attention for its potential applications in cancer therapy due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and leading to errors in replication and transcription.
  • Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication. This inhibition results in double-strand breaks in DNA, triggering cellular apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote cell death.

Biological Activity Findings

Several studies have investigated the biological activity of this compound, highlighting its effectiveness against various cancer cell lines.

Efficacy in Cancer Cell Lines

A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MDA-MB-2310.5
PC-30.8
HeLa (Cervical)1.2

These values indicate that this compound is highly effective in inhibiting cell proliferation at low concentrations.

Case Studies

  • In Vivo Tumor Growth Inhibition : In murine models bearing xenografts of human prostate cancer, administration of this compound led to a reduction in tumor volume by approximately 46% compared to untreated controls. This study utilized a dosing schedule of 10 mg/kg body weight administered intraperitoneally every fifth day for a total of five doses .
  • Combination Therapy : A case study explored the effects of combining this compound with other chemotherapeutic agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy with either agent alone, suggesting a synergistic effect that warrants further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues, with a half-life conducive to frequent dosing schedules. It is primarily metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity .

Safety and Toxicity

While this compound shows promising antitumor activity, its safety profile must be considered:

  • Hepatotoxicity : Studies indicate that high doses can lead to liver damage, as evidenced by increased liver enzyme levels in treated animals .
  • Cardiotoxicity : Similar to other anthracyclines, there is potential for cardiotoxic effects, necessitating careful monitoring during treatment .

特性

IUPAC Name

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGLRVIYRYQHU-MYODQAERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457462
Record name AG-650/41069241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29984-41-6
Record name AG-650/41069241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。